REACTION_CXSMILES
|
BrC[CH2:3][CH2:4][N:5]1[C:9](=O)[C:8]2=CC=[CH:13][CH:14]=[C:7]2[C:6]1=O.C(#[N:18])C>>[CH2:6]([N:5]1[CH2:9][CH2:8][NH:18][CH2:3][CH2:4]1)[CH2:7][CH2:14][CH3:13]
|
Name
|
|
Quantity
|
15.1 g
|
Type
|
reactant
|
Smiles
|
BrCCCN1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.33 g | |
YIELD: PERCENTYIELD | 80% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.8 g | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |